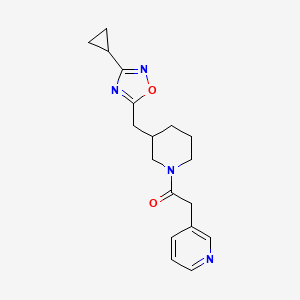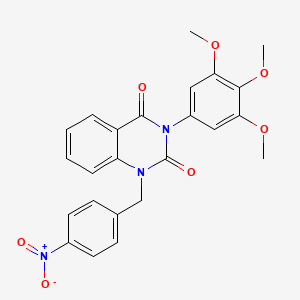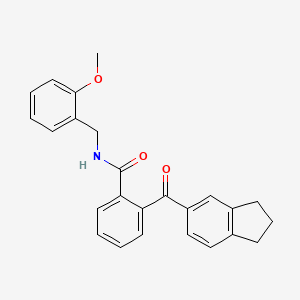
2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound belongs to a class of organic molecules known for their complex molecular structures and diverse chemical properties. These compounds often exhibit significant potential in various applications due to their unique molecular arrangements and functional groups.
Synthesis Analysis
The synthesis of similar complex organic compounds involves multi-step chemical reactions, often starting from readily available or specifically designed precursors. For instance, Gabriele et al. (2006) described a novel synthesis method involving tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and prop-2-ynyloxyanilines to synthesize dihydrobenzo[d]oxine and dihydro-2H-benzo[d]oxazine derivatives, showcasing the intricacies involved in constructing such molecules (Gabriele et al., 2006).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction and NMR spectroscopy, plays a critical role in elucidating the spatial arrangement of atoms within a compound. The study by Sagar et al. (2018) on closely related benzamides highlights how different substituents on the benzamide ring influence molecular conformation and supramolecular aggregation, underlining the importance of structural analysis in understanding compound properties (Sagar et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include substitution reactions, ring transformations, and tautomerism, among others. Yakushijin et al. (1981) explored the ring transformation of 2-furylcarbamates to 5-hydroxy-3-pyrrolin-2-ones, revealing how electronic and/or steric factors of substituents on the benzene ring affect the equilibrium between different tautomers (Yakushijin et al., 1981).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The crystallography studies, like those mentioned by Quoc et al. (2019), provide insights into the solid-state structure and intermolecular interactions within the crystal lattice, affecting the compound's physical properties (Quoc et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group behavior, dictate the compound's interaction with other chemicals. Studies such as those by Beytur and Avinca (2021) on the electronic, nonlinear optical, and spectroscopic analysis of related heterocyclic compounds, offer comprehensive insights into the chemical behavior and potential applications of these molecules (Beytur & Avinca, 2021).
Scientific Research Applications
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), similar in complexity to the compound , are pivotal in supramolecular chemistry. Their structure allows for self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is exploited in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of such molecules in creating advanced materials and therapeutic agents (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Environmental and Biological Impact Studies
Studies on various benzazole derivatives, which share structural features with the compound of interest, highlight their environmental persistence and potential for bioaccumulation. Research on these compounds' fate in aquatic environments and their endocrine-disrupting effects underscores the need for careful consideration of their ecological and health impacts (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Advanced Oxidation Processes for Degradation
The degradation of recalcitrant organic pollutants, including compounds structurally related to “2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide,” has been a significant area of research. Advanced oxidation processes (AOPs) are employed to break down these challenging compounds, with studies focusing on the kinetics, mechanisms, and by-products of degradation processes. This research is crucial for environmental remediation and understanding the environmental fate of complex organic molecules (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).
properties
IUPAC Name |
2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-29-23-12-5-2-7-20(23)16-26-25(28)22-11-4-3-10-21(22)24(27)19-14-13-17-8-6-9-18(17)15-19/h2-5,7,10-15H,6,8-9,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJGLAVOGVPHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

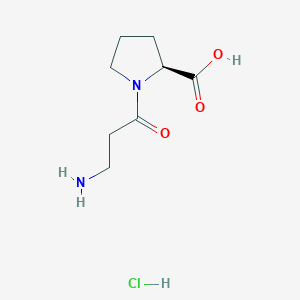
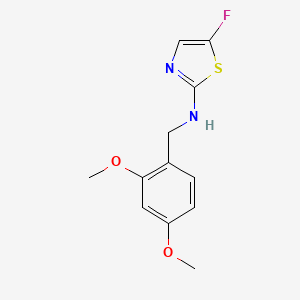
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)
![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)
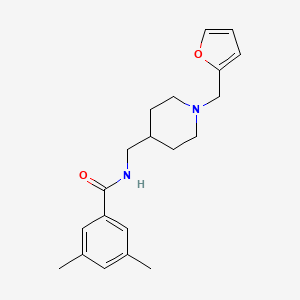
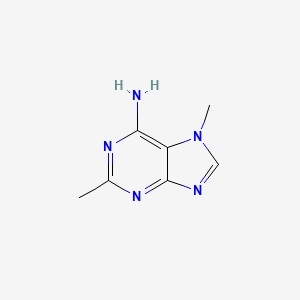

![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)
![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)
